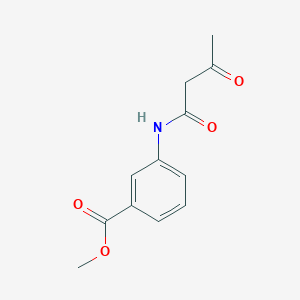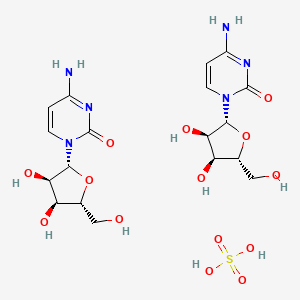
Methyl 3-(3-oxobutanamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-(3-oxobutanamido)benzoate” is a chemical compound with the CAS Number: 1016715-52-8 . It has a molecular weight of 235.24 and is typically in powder form . The IUPAC name for this compound is methyl 3-(acetoacetylamino)benzoate .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C12H13NO4/c1-8(14)6-11(15)13-10-5-3-4-9(7-10)12(16)17-2/h3-5,7H,6H2,1-2H3,(H,13,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Pharmacological Applications :
- Methyl 3-(3-oxobutanamido)benzoate, as part of sodium benzoate, has been investigated for its potential in treating schizophrenia. The compound, a D-amino acid oxidase inhibitor, demonstrated significant improvement in symptom domains and neurocognition in patients with chronic schizophrenia, indicating its potential as a novel approach in drug development for schizophrenia (Lane et al., 2013).
Chemical Synthesis and Catalysis :
- Research on the hydrogenation of methyl 2-benzamidomethyl-3-oxobutanoate, a derivative of this compound, has been conducted. This process is crucial for synthesizing β-lactam antibiotics, highlighting the compound's importance in pharmaceutical manufacturing (Mashima et al., 1991).
Environmental Applications :
- The compound has been studied in the context of environmental science, particularly for the photodegradation of endocrine-disrupting chemicals using photo-Fenton technology. This research underscores its potential use in environmental remediation and pollution control (Zúñiga-Benítez et al., 2016).
Biological and Health Sciences :
- A derivative, Methyl 2-(4'-Methoxy-4'-oxobutanamide) benzoate, isolated from Jerusalem Artichoke, was found to attenuate inflammation in adipose tissue, suggesting potential applications in treating insulin resistance and diabetes mellitus type 2 (Jung et al., 2016).
- In a study focused on Snapdragon flowers, the volatile ester methyl benzoate, a closely related compound, was identified as the most abundant scent compound, indicating its role in plant biology and pollination processes (Dudareva et al., 2000).
Materials Science :
- Methyl benzoate derivatives have been examined for their use as corrosion inhibitors in mild steel, showcasing the compound's significance in material preservation and engineering applications (Arrousse et al., 2021).
Neuroscience Research :
- Sodium benzoate, including the this compound component, has been explored for treating early-phase Alzheimer's disease. It showed substantial improvement in cognitive and overall functions in patients, signifying its potential therapeutic value (Lin et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 3-(3-oxobutanoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-8(14)6-11(15)13-10-5-3-4-9(7-10)12(16)17-2/h3-5,7H,6H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPPKVDTLLENPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=CC(=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2941758.png)



![(S)-11-Dimethoxymethyl-4-ethyl-4-hydroxy-1,12-dihydro-4H-2-oxa-6,12a-diaza-dibenzo[b,h]fluorene-3,13-dione](/img/structure/B2941766.png)
![N-(3-chloro-4-methoxyphenyl)-2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2941768.png)

![5-[(4-methoxyphenyl)methylidene]-3-phenyl-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B2941771.png)
![Ethyl 3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B2941772.png)
![1,3-dimethyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2941775.png)



